Cas no 6286-08-4 (5,6-dihydro-1-methyl-1H-Imidazo[4,5-d]pyridazine-4,7-dione)
![5,6-dihydro-1-methyl-1H-Imidazo[4,5-d]pyridazine-4,7-dione structure](https://www.kuujia.com/scimg/cas/6286-08-4x500.png)
5,6-dihydro-1-methyl-1H-Imidazo[4,5-d]pyridazine-4,7-dione Chemical and Physical Properties
Names and Identifiers
-
- 5,6-dihydro-1-methyl-1H-Imidazo[4,5-d]pyridazine-4,7-dione
- CTK5B6372; 1-Methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione; AR-1C4643; AG-K-73468; AC1L5C67; 1-Methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazin-4,7-dion; AC1Q6KDX; NSC10008; 1-methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione;
- NSC10008
- DTXSID30278770
- 1-Methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
- 6286-08-4
- NSC-10008
- 1-methyl-1h-imidazo-[4,5-d]pyridazine-4,7(5h,6h)-dione
- 1-Methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione #
- Imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione, 1-methyl-
- HVUARPQZNHILIM-UHFFFAOYSA-N
- SCHEMBL16131592
- 3-methyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione
-
- Inchi: InChI=1S/C6H6N4O2/c1-10-2-7-3-4(10)6(12)9-8-5(3)11/h2H,1H3,(H,8,11)(H,9,12)
- InChI Key: HVUARPQZNHILIM-UHFFFAOYSA-N
- SMILES: CN1C=NC2=C1C(=O)NNC2=O
Computed Properties
- Exact Mass: 166.04918
- Monoisotopic Mass: 166.04907545g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76Ų
- XLogP3: -0.8
Experimental Properties
- PSA: 76.02
- LogP: -1.05010
5,6-dihydro-1-methyl-1H-Imidazo[4,5-d]pyridazine-4,7-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1299921-5g |
1-methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione |
6286-08-4 | 95% | 5g |
$3800 | 2024-06-03 | |
eNovation Chemicals LLC | Y1299921-5g |
1-methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione |
6286-08-4 | 95% | 5g |
$3800 | 2025-02-21 | |
eNovation Chemicals LLC | Y1299921-5g |
1-methyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione |
6286-08-4 | 95% | 5g |
$3800 | 2025-02-26 |
5,6-dihydro-1-methyl-1H-Imidazo[4,5-d]pyridazine-4,7-dione Related Literature
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
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Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
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Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
Additional information on 5,6-dihydro-1-methyl-1H-Imidazo[4,5-d]pyridazine-4,7-dione
Introduction to 5,6-dihydro-1-methyl-1H-Imidazo[4,5-d]pyridazine-4,7-dione (CAS No. 6286-08-4)
5,6-dihydro-1-methyl-1H-Imidazo[4,5-d]pyridazine-4,7-dione is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. With the CAS number 6286-08-4, this compound belongs to the imidazopyridazine class, a scaffold that has been extensively studied for its pharmacological relevance. The presence of multiple nitrogen atoms in its structure imparts a high degree of reactivity and versatility, making it a valuable intermediate in the synthesis of more complex molecules.
The compound’s molecular formula is C₈H₈N₄O₂, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The 1-methyl substituent at the 1-position of the imidazopyridazine ring enhances its stability and influences its electronic properties, which are critical for interactions with biological targets. The 4,7-dione moiety introduces oxygen atoms that can participate in hydrogen bonding or other forms of molecular interaction, further contributing to its potential as a pharmacophore.
In recent years, there has been a growing interest in exploring the biological activities of imidazopyridazine derivatives. Studies have suggested that compounds within this class exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in 5,6-dihydro-1-methyl-1H-Imidazo[4,5-d]pyridazine-4,7-dione makes it a promising candidate for further investigation in these areas.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. Researchers have leveraged its structural features to develop analogs with enhanced binding affinity and selectivity. For instance, modifications to the nitrogen-rich core have been shown to improve interactions with enzymes and receptors involved in disease pathways. This underscores the importance of 5,6-dihydro-1-methyl-1H-Imidazo[4,5-d]pyridazine-4,7-dione as a building block in medicinal chemistry.
The synthesis of 5,6-dihydro-1-methyl-1H-Imidazo[4,5-d]pyridazine-4,7-dione involves multi-step organic reactions that highlight the compound’s synthetic accessibility. Key steps typically include cyclization reactions to form the imidazopyridazine core followed by functionalization at specific positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating its use in both academic research and industrial applications.
Recent research has also explored the computational modeling of 5,6-dihydro-1-methyl-1H-Imidazo[4,5-d]pyridazine-4,7-dione, aiming to predict its interactions with biological targets. Molecular docking studies have identified potential binding sites on proteins associated with neurological disorders and cancer. These findings provide a rational basis for designing derivative compounds with tailored pharmacological profiles.
The compound’s stability under various conditions is another area of interest. Studies have examined its behavior in different solvents and at varying temperatures to assess its suitability for formulation into pharmaceutical products. Additionally, its photostability has been evaluated to ensure it remains effective during storage and transportation.
In conclusion,5,6-dihydro-1-methyl-1H-Imidazo[4,5-d]pyridazine-4,7-dione (CAS No. 6286-08-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset for drug discovery efforts. As research continues to uncover new applications for this compound and its derivatives,5,6-dihydro-1-methyl-1H-imidazo[4',5'-d]pyridazine - 4',7'-dione is poised to play an increasingly important role in developing innovative therapeutic solutions.
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